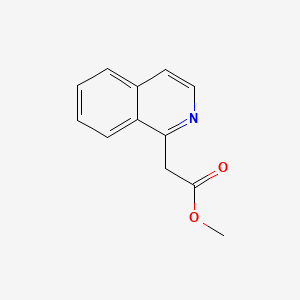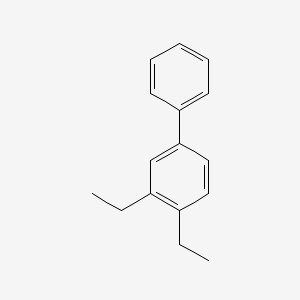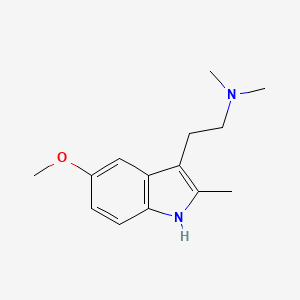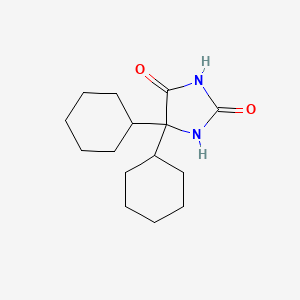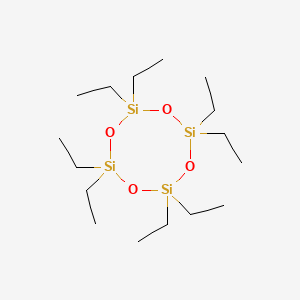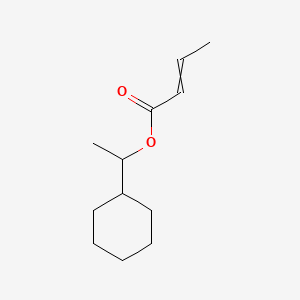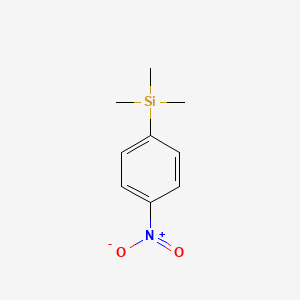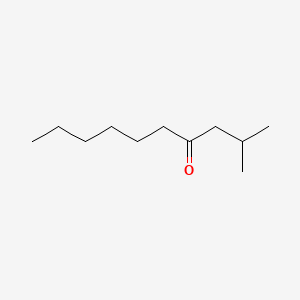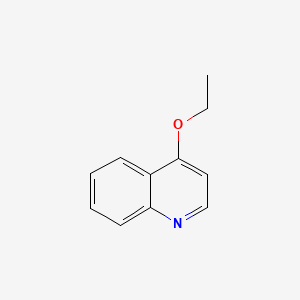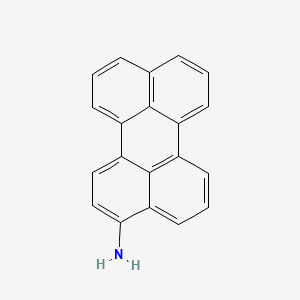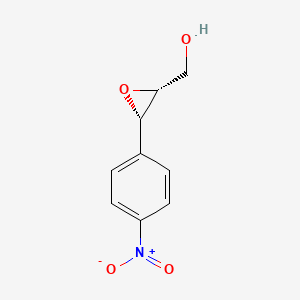![molecular formula C11H15N3O2 B1607534 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid CAS No. 502133-50-8](/img/structure/B1607534.png)
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
Research on related compounds, such as pyridine and diazepine derivatives, has demonstrated a variety of synthetic routes and potential applications. For example, the synthesis of optically active hybrid compounds involving 1H-1,5-benzodiazepine and 1,4-dihydropyridine units showcases the potential for creating compounds with specific optical activities through coupling reactions (Torres & Rebolledo, 2016). Similarly, studies on the synthesis and reactions of stable o-quinoid 10-π-electron systems offer insights into the structural stability and reactivity of complex organic frameworks (Sarkar, Ghosh, & Chow, 2000).
Coordination Chemistry and Ligand Design
Compounds related to "6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid" have been studied for their coordination chemistry and ligand design applications. For instance, hexadentate picolinic acid-based bispidine ligands have shown promise in coordination chemistry with various metal ions, offering potential applications in catalysis and material science (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Medicinal Chemistry Applications
The structural motifs present in "this compound" are reminiscent of those found in compounds with medicinal applications. Research into diazepine derivatives, for example, has led to the synthesis of compounds with potential applications as HIV non-nucleoside reverse transcriptase inhibitors, highlighting the relevance of such chemical frameworks in the development of therapeutic agents (Latli, Hrapchak, Busacca, Krishnamurthy, & Senanayake, 2009).
Advanced Materials and Chemical Sensing
The chemical flexibility and structural complexity of compounds similar to "this compound" lend themselves to applications in advanced materials and chemical sensing. The reactivity and coordination properties of pyridine derivatives, for instance, have been explored for the development of coordination polymers with potential applications in gas storage, separation, and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid' involves the synthesis of the intermediate compound 4-(2-methylpropan-2-yl)oxycarbonyl-1,4-diazepan-5-one, which is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-methylpropan-2-ol", "phosgene", "1,4-diaminobutane", "acetic anhydride", "3-cyanopyridine-2-carboxylic acid", "triethylamine", "dichloromethane", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(2-methylpropan-2-yl)oxycarbonyl-1,4-diazepan-5-one", "a. Dissolve 1,4-diaminobutane in dichloromethane and add triethylamine.", "b. Slowly add phosgene to the mixture while stirring.", "c. Add acetic anhydride to the mixture and stir for 1 hour.", "d. Add sodium bicarbonate solution to the mixture and extract with dichloromethane.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the intermediate compound.", "Step 2: Synthesis of 6-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]pyridine-3-carboxylic Acid", "a. Dissolve 4-(2-methylpropan-2-yl)oxycarbonyl-1,4-diazepan-5-one and 3-cyanopyridine-2-carboxylic acid in ethanol.", "b. Add sodium bicarbonate solution to the mixture and stir for 2 hours.", "c. Filter the mixture and wash the solid with water.", "d. Dry the solid and recrystallize from ethanol to obtain the final product." ] } | |
| 502133-50-8 | |
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2,(H,15,16) |
InChI Key |
VLUOJYKVMJOBRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C(=O)O |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


